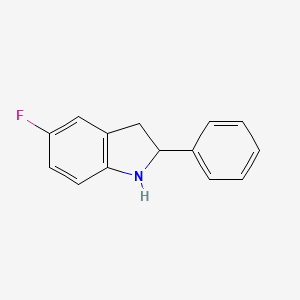

5-Fluoro-2-phenylindoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H12FN |

|---|---|

Molecular Weight |

213.25 g/mol |

IUPAC Name |

5-fluoro-2-phenyl-2,3-dihydro-1H-indole |

InChI |

InChI=1S/C14H12FN/c15-12-6-7-13-11(8-12)9-14(16-13)10-4-2-1-3-5-10/h1-8,14,16H,9H2 |

InChI Key |

XHHMRKDKEQLSMP-UHFFFAOYSA-N |

Canonical SMILES |

C1C(NC2=C1C=C(C=C2)F)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 5 Fluoro 2 Phenylindoline and Key Precursors

Strategies for Indoline (B122111) Ring Formation

The formation of the indoline ring is a critical step in the synthesis of 5-fluoro-2-phenylindoline. This can be achieved through direct cyclization reactions to form the indoline structure or by the reduction of a corresponding indole (B1671886) precursor.

Cyclization Reactions in Indoline Synthesis

Cyclization reactions offer a direct route to the indoline core. These methods often involve the formation of a carbon-nitrogen bond to close the five-membered ring. Various catalytic systems have been developed to facilitate this transformation, including metal-based catalysts, Brønsted acids, and more recently, photocatalytic techniques.

Palladium and gold catalysts are prominent in the synthesis of indole and indoline derivatives. While direct metal-catalyzed cyclization to form this compound is not extensively documented in dedicated studies, related methodologies provide a strong basis for its synthesis.

One relevant palladium-catalyzed approach is the Larock indole synthesis , which involves the reaction of an o-iodoaniline with a disubstituted alkyne. nih.govub.edu For the synthesis of a precursor to our target molecule, 5-fluoro-2-phenylindole, this would involve the coupling of 2-iodo-4-fluoroaniline with phenylacetylene. The reaction is typically catalyzed by a palladium(II) species, such as palladium acetate, in the presence of a base. nih.gov

| Reactants | Catalyst | Base | Solvent | Product |

| 2-Iodo-4-fluoroaniline, Phenylacetylene | Pd(OAc)₂ | K₂CO₃ | DMF | 5-Fluoro-2-phenylindole |

Another powerful palladium-catalyzed method is the Heck reaction . Intramolecular Heck reactions can be employed to construct the indoline ring. researchgate.netacs.org This would typically involve the cyclization of a precursor such as an N-allyl-2-haloaniline derivative.

Gold-catalyzed cyclization of 2-alkynylanilines represents another efficient route to indole synthesis, which can subsequently be reduced to the target indoline. nih.govorganic-chemistry.org The reaction of a 4-fluoro-2-(phenylethynyl)aniline (B12099380) derivative in the presence of a gold catalyst would be expected to yield 5-fluoro-2-phenylindole.

Brønsted acids can catalyze the cyclization of suitable precursors to form the indoline ring. nih.govorganic-chemistry.orgrsc.org A classic example is the Fischer indole synthesis , which involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.orgorganic-chemistry.org To synthesize the precursor 5-fluoro-2-phenylindole, 4-fluorophenylhydrazine would be reacted with acetophenone (B1666503). diva-portal.orgijnrd.org The reaction proceeds through a phenylhydrazone intermediate, which then undergoes an acid-catalyzed wikipedia.orgwikipedia.org-sigmatropic rearrangement to form the indole ring. wikipedia.org

| Reactants | Acid Catalyst | Solvent | Product |

| 4-Fluorophenylhydrazine, Acetophenone | Polyphosphoric acid (PPA) or ZnCl₂ | Acetic acid or Toluene | 5-Fluoro-2-phenylindole |

These acid-catalyzed methods are often characterized by their operational simplicity and the use of readily available starting materials.

Reduction of Indole Precursors to Indoline

A common and effective strategy for the synthesis of indolines is the reduction of the corresponding indole derivative. In the context of this compound synthesis, this involves the preparation of 5-fluoro-2-phenylindole followed by a selective reduction of the pyrrole (B145914) ring.

The selective reduction of the C2-C3 double bond of the indole ring without affecting the benzene (B151609) ring or other functional groups is crucial. Several reducing agents and methods have been developed for this purpose.

A widely used method for the reduction of indoles to indolines is the use of sodium borohydride (B1222165) (NaBH₄) in trifluoroacetic acid (TFA) . designer-drug.commdma.ch This system is known to efficiently reduce the electron-rich indole ring.

Another effective method involves the use of silanes as reducing agents, often in the presence of a strong acid. acs.org Triethylsilane (Et₃SiH) in combination with trifluoroacetic acid is a common reagent system for this transformation.

| Indole Precursor | Reducing Agent | Solvent | Product |

| 5-Fluoro-2-phenylindole | NaBH₄ / TFA | Dichloromethane | This compound |

| 5-Fluoro-2-phenylindole | Et₃SiH / TFA | Dichloromethane | This compound |

The choice of reducing agent and reaction conditions can be critical to achieve high yields and avoid side reactions.

Introduction of the Phenyl Substituent at the 2-Position

The formation of the 2-phenylindole (B188600) skeleton is a critical step, which is subsequently reduced to the target indoline. The main routes to achieve this include direct carbon-carbon bond-forming reactions on the indole nucleus, one-pot cyclization methods, and coupling-cyclization sequences.

C-2 Coupling Reactions for Phenylindoline Synthesis

Palladium-catalyzed cross-coupling reactions are powerful tools for forming aryl-aryl bonds. The Suzuki-Miyaura reaction, in particular, can be applied to create the 2-phenylindole scaffold from appropriate precursors. This typically involves the coupling of a 2-haloindole derivative with phenylboronic acid. While indole-indole Suzuki couplings have been explored, the core principle extends to the synthesis of 2-arylindoles.

Once the 2-phenylindole is formed, the indoline structure is accessed via reduction of the C2=C3 double bond. A common method for this transformation is the use of sodium cyanoborohydride (NaBH₃CN) in acetic acid, which effectively reduces the indole to the corresponding indoline.

Table 1: Example of Suzuki Coupling and Subsequent Reduction

| Step | Reactants | Catalyst/Reagents | Product | Yield |

| 1. Coupling | 2-Bromoindole, Phenylboronic acid | Pd(dppf)Cl₂, K₂CO₃ | 2-Phenylindole | Good |

| 2. Reduction | 2-Phenylindole | NaBH₃CN, Acetic Acid | 2-Phenylindoline | 72% |

This table is illustrative of the general synthetic strategy.

One-Step Methods for 2-Phenylindole/Indoline Formation

The Fischer indole synthesis is a classic and widely used one-step method for preparing indole derivatives. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed in situ from the condensation of a phenylhydrazine and a ketone or aldehyde. To synthesize the 2-phenylindole core, phenylhydrazine is reacted with acetophenone.

The reaction is typically catalyzed by Brønsted acids like polyphosphoric acid (PPA) or Lewis acids such as zinc chloride (ZnCl₂). While this method directly yields the aromatic 2-phenylindole, it provides a rapid and efficient route to the key precursor of 2-phenylindoline. The synthesis is often performed by heating an equimolar mixture of the aryl hydrazine (B178648) and the carbonyl compound with the acid catalyst, without isolating the intermediate hydrazone.

Sonogashira Cross-Coupling Strategies and Subsequent Cyclization

A versatile, multi-step approach to 2-substituted indoles involves an initial Sonogashira cross-coupling reaction followed by an intramolecular cyclization. This strategy typically begins with the palladium- and copper-cocatalyzed coupling of a terminal alkyne (phenylacetylene) with an ortho-haloaniline (e.g., 2-iodoaniline (B362364) or 2-bromoaniline).

This coupling reaction forms a 2-alkynyl aniline (B41778) intermediate. The subsequent cyclization of this intermediate to the 2-phenylindole can be induced by various catalysts or conditions, often in the same pot. Palladium catalysts such as Pd(PPh₃)₂Cl₂ have proven effective for facilitating this one-pot heteroannulation process under mild conditions. The resulting 2-phenylindole must then be reduced, as described previously, to yield the indoline target.

Table 2: Sonogashira Coupling-Cyclization Reaction Conditions

| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Product |

| 2-Iodoaniline | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | Triethylamine | DMF | 2-Phenylindole |

| 2-Bromoanilide | Phenylacetylene | Pd(PhCN)₂Cl₂, X-Phos | Cs₂CO₃ | DMF | 2-Phenylindole |

Regioselective Fluorination at the 5-Position

Introducing a fluorine atom onto the benzene ring of the indoline system can be accomplished either by direct fluorination of the pre-formed heterocycle or by utilizing a starting material that already contains the fluorine atom in the correct position.

Electrophilic Fluorination Approaches

Direct fluorination of an aromatic ring is achieved through electrophilic aromatic substitution. A variety of modern electrophilic fluorinating reagents have been developed, with N-F compounds being the most common due to their relative stability and safety. Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor (F-TEDA-BF₄) are widely used.

However, the regioselectivity of electrophilic substitution on the indole nucleus presents a significant challenge. The indole ring is highly activated, with the C-3 position being the most nucleophilic and typically the most reactive site for electrophiles. Direct fluorination often leads to mixtures of products or substitution at the more reactive C-3 position. Achieving selective fluorination at the C-5 position generally requires substrates with a blocked C-3 position or the use of directing groups to favor substitution on the benzene ring. While the C-5 position is a potential site for electrophilic attack, controlling the reaction to selectively target this position over others on the 2-phenylindole or indoline core is non-trivial and requires carefully optimized conditions.

Incorporation of Fluorine via Fluorinated Starting Materials

A more common and regiochemically precise strategy is to begin the synthesis with a benzene-derived starting material that is already fluorinated at the desired position. This approach ensures the fluorine atom is correctly placed in the final product without the need for a potentially unselective late-stage fluorination step.

One of the most direct methods is to use a fluorinated precursor in the Fischer indole synthesis. For example, reacting commercially available 4-fluorophenylhydrazine with acetophenone under standard Fischer indole conditions (e.g., acid catalysis) directly yields 5-fluoro-2-phenylindole. This product can then be reduced to the target this compound.

Alternatively, syntheses can commence from other fluorinated building blocks like 4-fluoroaniline (B128567) or 4-fluoronitrobenzene. For instance, 4-fluoroaniline can be converted into 5-fluoroisatin, which can then be reduced to 5-fluoro-2-oxindole. While requiring further chemical manipulation to convert the oxindole (B195798) to the desired indoline and introduce the C-2 phenyl group, these routes provide robust and unambiguous access to 5-fluorinated indole scaffolds. Another pathway involves the reductive cyclization of precursors like 2-(5-fluoro-2-nitrophenyl)acetonitrile, derived from 4-fluoronitrobenzene, to generate the 5-fluoroindole (B109304) ring system.

Table 3: Synthesis of 5-Fluoroindole Precursors from Fluorinated Starting Materials

| Starting Material | Key Reaction | Intermediate/Product |

| 4-Fluorophenylhydrazine | Fischer Indole Synthesis with Acetophenone | 5-Fluoro-2-phenylindole |

| 4-Fluoroaniline | Reaction with Chloral hydrate, cyclization | 5-Fluoroisatin |

| 4-Fluoronitrobenzene | Reduction, diazotization, conversion to hydrazine | 4-Fluorophenylhydrazine |

| 2,4-Difluoronitrobenzene | Nucleophilic substitution with malonate ester | Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate |

Catalyst-Free C-F Activation for Indole/Indoline Fluorination

The direct fluorination of indole and indoline scaffolds without the use of a metal catalyst is a significant area of research, aimed at creating more sustainable and cost-effective synthetic routes. One notable approach involves the indirect activation of a C-F bond on a perfluorinated side chain at the C(3) position of a 1H-indole. This method allows for the introduction of a nucleophile at the α-CF2-group of the chain under mild, catalyst-free conditions. While this specific methodology focuses on side-chain modification rather than direct aromatic fluorination, the underlying principle of activating C-F bonds without a catalyst is a key development. The mechanism often involves the loss of a fluoride (B91410) anion under basic conditions, followed by hydration and subsequent eliminations to produce a functionalized derivative.

Another strategy in this domain is the use of visible-light-induced C-F bond activation. This transition-metal-free method can activate the trifluoromethyl group on certain substrates to generate valuable gem-difluoroalkylindoles. While not a direct synthesis of 5-fluoroindoline, it demonstrates that C-F bonds can be selectively activated and functionalized using light as an energy source, avoiding the need for metal catalysts. rsc.org Similarly, photochemical C-F activation using a readily available benzenethiol (B1682325) as a photocatalyst has been developed for preparing difluorinated oxindole derivatives, further underscoring the potential of catalyst-free, light-mediated approaches in fluorinated heterocycle synthesis. acs.orgsemanticscholar.org

Microwave-Assisted Fluorination Methods

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, reducing reaction times, and often improving product yields. In the context of fluorinated indoles, microwave irradiation has been successfully employed to facilitate rapid, one-pot syntheses. For instance, substituted indoles can be prepared from phenylazocarboxylates through a sequence that features a microwave-assisted Fischer indole synthesis as the key step. whiterose.ac.uk This strategy is particularly attractive as the precursors can be modified beforehand through nucleophilic aromatic substitution to introduce a fluorine atom, providing an efficient route to 5-fluoroindoles. whiterose.ac.uk

Another application involves the copper-catalyzed synthesis of novel fluorinated indole derivatives from 5-fluoroindoline-2,3-dione and various anilines. acs.org Under microwave irradiation, these reactions are completed within 9–15 minutes, yielding products in good to excellent yields (64–92%). acs.org This method highlights the synergy between microwave energy and catalysis to create efficient and rapid synthetic pathways. The primary advantages of this approach include full reaction control, shorter reaction times, and adherence to more eco-friendly procedures. acs.org

Table 1: Comparison of Microwave-Assisted Fluorination Methods

| Method | Precursor(s) | Key Features | Reaction Time | Yield |

|---|---|---|---|---|

| Fischer Indole Synthesis | Phenylazocarboxylates | One-pot sequence, pre-fluorination possible | Rapid | Not specified |

Integrated Synthetic Routes to this compound

The construction of the this compound scaffold can be achieved through various integrated synthetic routes that combine multiple reaction steps into efficient sequences. These routes are designed for modularity and efficiency, allowing for the controlled assembly of the target molecule.

Stepwise Synthesis from N-Aryl Enamines

A prominent method for the synthesis of fluorinated indoles that proceeds via an enamine intermediate is the Leimgruber-Batcho indole synthesis. This reaction is widely used in industry due to the availability of the necessary 2-nitrotoluene (B74249) precursors. In a potential application for the synthesis of a precursor to this compound, 5-fluoro-2-nitrotoluene (B1295086) would first be converted into an enamine. This is typically achieved by reacting it with dimethylformamide dimethyl acetal (B89532) (DMF-DMA) and a secondary amine like pyrrolidine. The resulting enamine intermediate is then subjected to a reductive cyclization using catalysts such as Raney Nickel or Palladium on carbon (Pd/C) with hydrogen gas, which yields the desired 5-fluoroindole core. To achieve the 2-phenyl substitution, a subsequent functionalization step or a modified starting material would be necessary.

Tandem and One-Pot Reaction Sequences

Tandem and one-pot reactions offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple transformations in a single reaction vessel. For the synthesis of substituted indolines, a base-promoted approach has been developed for the 5-endo-dig cyclization of 2-alkynyl anilines. This initial cyclization can be followed by subsequent in-situ reactions like a 1,3'-acyl migration or a dearomatizing Michael addition to create complex indole scaffolds in a single pot.

Another powerful strategy involves multicomponent reactions (MCRs). An innovative two-step MCR approach assembles the indole core from simple starting materials like anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides. acs.org The process involves an initial Ugi multicomponent reaction followed by an acid-induced cyclization. acs.org This method is notable for its mild conditions, use of ethanol (B145695) as a benign solvent, and avoidance of metal catalysts, aligning well with green chemistry principles. acs.org Adapting such a sequence by starting with a 4-fluoroaniline could provide a direct route to 5-fluoroindole derivatives.

Diastereoselective Synthesis of this compound Derivatives

Achieving stereocontrol in the synthesis of substituted indolines is crucial for developing chiral molecules. The diastereoselective synthesis of 2,3-disubstituted indolines, including derivatives with fluorine substitution on the aromatic ring, has been accomplished through a chemoenzymatic process. nih.gov This method begins with a Fischer indolization to create a racemic indole, which is then subjected to a diastereoselective reduction to form the indoline. nih.gov The resulting racemic indolines can be resolved using kinetic resolution catalyzed by enzymes like Candida antarctica lipase (B570770) type A, which shows excellent stereodiscrimination for a variety of substituted indolines. nih.gov

For constructing chiral centers at the C-2 position specifically, kinetic resolution using a chiral base system offers a highly selective method. Deprotonation of a racemic 2-arylindoline with a chiral base, followed by trapping with an electrophile, can provide enantiomerically enriched 2-arylindolines and 2,2-disubstituted indolines. whiterose.ac.uk This strategy relies on the configurational stability of the organolithium intermediate at low temperatures, allowing for excellent enantioselectivities. whiterose.ac.uk These methods provide a framework for the potential asymmetric synthesis of this compound derivatives.

Table 2: Diastereoselective Synthesis Approaches for Indoline Derivatives

| Method | Key Steps | Type of Stereocontrol | Precursors |

|---|---|---|---|

| Chemoenzymatic Resolution | Fischer indolization, diastereoselective reduction, enzymatic kinetic resolution | Diastereoselective reduction & Enantioselective resolution | Substituted anilines and ketones |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. Key principles are evident in several modern synthetic strategies. nih.gov

Prevention of Waste : Tandem and one-pot reactions, such as multicomponent syntheses of the indole core, inherently prevent waste by avoiding the need to isolate and purify intermediates, which reduces solvent and material consumption. acs.org

Atom Economy : Multicomponent reactions are designed to incorporate most of the atoms from the starting materials into the final product, thus maximizing atom economy. acs.org

Use of Safer Solvents and Reagents : Modern syntheses increasingly utilize benign solvents like ethanol or even water, moving away from hazardous chlorinated solvents. acs.orgnih.gov Photocatalyzed reactions that operate under open-to-air conditions also enhance safety. acs.org

Energy Efficiency : Microwave-assisted synthesis significantly reduces energy consumption by drastically shortening reaction times from hours or days to mere minutes. acs.org Similarly, photocatalyzed reactions that use visible light at ambient temperature are more energy-efficient than methods requiring high heat. nih.gov

Use of Catalysis : The use of catalytic reagents over stoichiometric ones is a core principle of green chemistry. This includes the use of biocatalysts (enzymes), organocatalysts, and metal catalysts that can be used in small amounts and potentially recycled. nih.gov

By integrating these principles, the synthesis of complex molecules like this compound can become more sustainable, cost-effective, and environmentally responsible. rsc.orgnih.gov

Utilization of Environmentally Benign Solvents and Catalysts

The principles of green chemistry encourage the use of non-toxic, renewable solvents and highly efficient, recyclable catalysts to minimize environmental impact. While specific literature on the green synthesis of this compound is limited, methodologies developed for related N-heterocycles highlight promising strategies.

Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused, reducing waste and cost. For instance, the synthesis of 2H-indazoles and quinazolines has been achieved using copper oxide (CuO) nanoparticles supported on activated carbon. This catalyst operates under ligand-free and base-free conditions in polyethylene (B3416737) glycol (PEG-400), a biodegradable and low-toxicity solvent. nih.gov Another approach involves the use of expanded perlite, an inexpensive and naturally occurring material, as a heterogeneous catalyst for the solvent-free synthesis of 5-substituted-1H-tetrazoles. rsc.org Such systems demonstrate the potential for developing solid-supported catalysts for the synthesis of indoline derivatives, potentially in greener solvents like water, ethanol, or bio-derived solvents like glycerol.

The development of catalysts from renewable resources is another key area of green chemistry. A biodegradable, glycerol-based carbon solid acid catalyst has been shown to be highly effective for the solvent-free synthesis of indolemethane derivatives at room temperature. slideshare.net This type of catalyst could foreseeably be adapted for the cyclization reactions required to form the indoline scaffold. The table below summarizes various green catalytic systems that have been applied to the synthesis of related heterocyclic compounds, suggesting viable pathways for the eco-friendly production of this compound.

| Catalyst System | Target Heterocycle | Solvent | Key Green Features |

| CuO Nanoparticles on Activated Carbon | 2H-Indazoles, Quinazolines | PEG-400 | Heterogeneous, recyclable catalyst; biodegradable solvent. nih.gov |

| Expanded Perlite | 5-Substituted-1H-tetrazoles | Solvent-free | Natural, inexpensive, heterogeneous catalyst; solvent-free conditions. rsc.org |

| Bioglycerol-based Carbon Sulfonic Acid | Indolemethanes | Solvent-free | Biodegradable, recyclable catalyst from a renewable source. slideshare.net |

| Silver-Rhenium on Alumina (AgRe/Al2O3) | Azaisoindolinones | 1,4-Dioxane | Heterogeneous catalyst, high regioselectivity, produces water as the only byproduct. nih.gov |

These examples underscore a clear trajectory towards replacing traditional homogeneous catalysts and volatile organic compounds with more sustainable alternatives in the synthesis of N-heterocycles.

Mechanochemical and Photoinduced Approaches

In addition to green solvents and catalysts, alternative energy sources are being explored to drive chemical reactions more efficiently and with less waste. Mechanochemistry and photochemistry represent two such innovative fields.

Mechanochemical Synthesis

Mechanochemistry utilizes mechanical force, such as grinding or milling, to induce chemical reactions, often in the absence of a solvent. This solvent-free approach significantly reduces waste and can lead to shorter reaction times and different product selectivities compared to solution-phase synthesis.

A prominent method for synthesizing 2-phenylindoles, a class of compounds closely related to 2-phenylindolines, is the Fischer indole synthesis. This reaction has been successfully adapted to mechanochemical conditions. In a solvent-free approach, phenylhydrazine and acetophenone are mixed in a mortar and pestle with anhydrous zinc chloride as a catalyst. chemicalbook.com A few drops of acetic acid initiate the reaction, which proceeds upon grinding at room temperature, followed by gentle heating to complete the cyclization. This method avoids the use of bulk solvents, simplifying the work-up process and reducing environmental impact. It is plausible that a similar mechanochemical strategy could be applied to the synthesis of this compound by using 4-fluorophenylhydrazine as a key precursor.

| Reaction | Precursors | Catalyst/Conditions | Key Green Features |

| Fischer Indole Synthesis | Phenylhydrazine, Acetophenone | Zinc Chloride, Grinding (Mortar and Pestle) | Solvent-free, reduced energy consumption, simple work-up. chemicalbook.com |

Photoinduced Approaches

Photochemistry uses light as a clean and traceless reagent to initiate chemical transformations. Visible-light photocatalysis, in particular, has emerged as a powerful tool in organic synthesis, allowing for the formation of complex molecules under mild conditions.

A notable photoinduced method for the synthesis of 2-substituted indolines involves the dearomative nucleophilic addition to N-Boc protected indoles. researchgate.netnih.gov This transition-metal-free approach utilizes a two-molecule organic photoredox catalyst system, such as phenanthrene (B1679779) and 1,4-dicyanobenzene, under UV irradiation. This process converts the aromatic indole into a saturated indoline core by adding a nucleophile, such as a hydroxide (B78521) or alkoxide, at the 2-position. This strategy could potentially be applied to a precursor like N-Boc-5-fluoro-2-phenylindole to generate the corresponding indoline.

Another powerful photochemical strategy is the dearomative [2+2] cycloaddition of indoles with alkenes, mediated by visible light. nih.gov This method constructs cyclobutane-fused indoline scaffolds with high stereoselectivity. While this specific reaction builds a more complex structure, the underlying principle of using light to overcome the aromaticity of the indole ring is a key enabling technology for accessing the indoline core. The following table details results from a study on the photoinduced dearomative nucleophilic addition to various substituted indoles, illustrating the potential of this method.

| Indole Substrate (N-Boc protected) | Nucleophile/Solvent | Catalyst System | Yield (%) |

| Indole | NaOH / H2O-MeCN | Phenanthrene / 1,4-Dicyanobenzene | 99 |

| 5-Methoxyindole | NaOH / H2O-MeCN | Phenanthrene / 1,4-Dicyanobenzene | 99 |

| 5-Chloroindole | NaOH / H2O-MeCN | Benzophenone / 1,4-Dicyanonaphthalene | 85 |

| Tryptophan derivative | NaOH / H2O-MeCN | Phenanthrene / 1,4-Dicyanobenzene | 99 |

Data adapted from a study on photoinduced dearomative nucleophilic addition to N-Boc indoles, illustrating the general applicability of the method. researchgate.net

These photoinduced methods offer a mild and environmentally friendly alternative to traditional reduction or cyclization reactions for obtaining the indoline scaffold, relying on light as a sustainable energy source.

Chemical Transformations and Reactivity of the 5 Fluoro 2 Phenylindoline Scaffold

Reactivity of the Indoline (B122111) Nitrogen Atom

The nitrogen atom of the indoline ring is a key site for functionalization, behaving as a nucleophile and a base. Its reactivity allows for the introduction of a wide range of substituents, enabling the modulation of the molecule's electronic and steric properties.

N-Alkylation and N-Acylation Reactions

The secondary amine of the indoline core readily undergoes N-alkylation and N-acylation reactions. N-alkylation is typically achieved by reacting the indoline with alkyl halides in the presence of a base to neutralize the hydrogen halide byproduct. Common bases include potassium carbonate or triethylamine, and the reaction is often carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.

N-acylation can be accomplished using acyl chlorides or acid anhydrides, often in the presence of a non-nucleophilic base such as pyridine (B92270) or triethylamine. These reactions are generally high-yielding and provide access to a diverse array of N-acylindoline derivatives. While specific studies on 5-fluoro-2-phenylindoline are limited, the general reactivity of indolines suggests that these transformations are readily achievable.

Table 1: Representative Conditions for N-Alkylation and N-Acylation of Indoline Scaffolds

| Transformation | Reagents and Conditions | Product Type |

| N-Alkylation | Alkyl halide, K₂CO₃, DMF | N-Alkylindoline |

| N-Acylation | Acyl chloride, Et₃N, CH₂Cl₂ | N-Acylindoline |

Formation of N-Metallated Indoline Derivatives

The indoline N-H proton can be abstracted by strong bases to form N-metallated derivatives, which are potent nucleophiles. Organolithium reagents, such as n-butyllithium, are commonly used for this deprotonation, typically in an inert solvent like tetrahydrofuran (B95107) (THF) at low temperatures. The resulting N-lithioindoline can then be reacted with various electrophiles to introduce substituents at the nitrogen atom with high efficiency. This method provides an alternative route to N-substituted indolines that may not be accessible through direct alkylation or acylation.

Functionalization at the Phenyl Moiety

The 2-phenyl substituent of the indoline scaffold offers another avenue for structural modification. The reactivity of this phenyl ring is influenced by the electronic properties of the indoline core and the fluorine atom.

Palladium-Catalyzed Cross-Coupling Reactions on Phenyl Substituents

To achieve more controlled functionalization of the phenyl ring, palladium-catalyzed cross-coupling reactions are invaluable. This requires the initial introduction of a halide (e.g., bromine or iodine) onto the phenyl ring via electrophilic halogenation. The resulting halo-substituted this compound can then participate in reactions like the Suzuki-Miyaura coupling with boronic acids, the Heck coupling with alkenes, or the Buchwald-Hartwig amination with amines. These reactions provide a powerful platform for the synthesis of complex biaryl structures and other derivatives with a high degree of control over the substitution pattern.

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions on a Halogenated this compound

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, base | Biaryl derivative |

| Heck | Alkene | Pd(OAc)₂, PPh₃, base | Alkenyl derivative |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃, ligand, base | Arylamine derivative |

Reactivity of the Fluoro Substituent

The fluorine atom at the 5-position of the indoline ring is generally unreactive towards nucleophilic aromatic substitution (SNAr) under standard conditions. The carbon-fluorine bond is strong, and the benzene (B151609) ring of the indoline is not sufficiently electron-deficient to facilitate nucleophilic attack. However, in the presence of strong electron-withdrawing groups on the aromatic ring or under specific catalytic conditions, nucleophilic displacement of the fluoride (B91410) may be possible. For instance, reactions with strong nucleophiles at high temperatures or the use of transition metal catalysis could potentially enable the substitution of the fluorine atom, providing a route to further functionalize the indoline core at the 5-position. The development of such methods would significantly expand the synthetic utility of the this compound scaffold.

Chemical Stability and Activation of the C-F Bond

The carbon-fluorine bond is the strongest single bond in organic chemistry, rendering it generally stable and unreactive under standard conditions. wikipedia.org This inherent strength suggests that the C-F bond in this compound would be robust and resistant to cleavage.

Table 1: General Conditions for C-F Bond Activation in Fluoroarenes

| Activation Method | Reagents/Conditions | Comments |

| Nucleophilic Aromatic Substitution (SNAr) | Strong nucleophiles, polar aprotic solvents, often elevated temperatures. | More facile with electron-withdrawing groups on the aromatic ring. |

| Transition Metal Catalysis | Palladium, Nickel, or Copper catalysts with specific ligands. | Enables a wider range of C-F functionalization reactions. |

| Photoredox Catalysis | Organic or inorganic photosensitizers, visible light. | Offers mild conditions for C-F bond functionalization. |

| Frustrated Lewis Pairs (FLPs) | Sterically hindered Lewis acids and bases. | Can mediate the heterolytic cleavage of the C-F bond. |

This table presents generalized information and is not specific to this compound.

Nucleophilic Aromatic Substitution on Fluorinated Indolines

Nucleophilic aromatic substitution (SNAr) on the fluorinated benzene ring of this compound is a plausible, yet uninvestigated, transformation. In related fluorinated aromatic compounds, the success of SNAr is highly dependent on the electronic nature of the aromatic ring. nih.gov

For this compound, direct SNAr at the C-5 position is expected to be challenging due to the electron-donating nature of the indoline nitrogen. However, modification of the indoline nitrogen, for instance, through the formation of an N-nitroso or N-acyl derivative, would convert the indoline moiety into an electron-withdrawing group, thereby activating the aromatic ring towards nucleophilic attack. Under such conditions, displacement of the fluoride by various nucleophiles (e.g., alkoxides, thiolates, amines) could be envisioned.

In the broader context of fluorinated indoles, SNAr reactions have been observed, particularly when the indole (B1671886) nucleus is activated. For instance, the presence of a nitro group on the fluorinated ring significantly facilitates nucleophilic displacement of the fluorine atom. diva-portal.org

Stereochemical Aspects of this compound Transformations

The presence of a stereocenter at the C-2 position introduces the element of stereochemistry into the reactions of this compound. Any transformation involving this chiral center or the creation of a new one would need to consider the diastereoselectivity and enantioselectivity of the process.

Diastereoselectivity in Reactions Involving the Stereocenter at C-2

Reactions that introduce a new substituent at a position adjacent to the C-2 stereocenter, such as at C-3, would likely proceed with some degree of diastereoselectivity. The existing phenyl group at C-2 would exert steric influence, directing incoming reagents to the less hindered face of the indoline ring.

For example, functionalization of the C-3 position via deprotonation with a strong base followed by quenching with an electrophile would likely result in the formation of one diastereomer in preference to the other. The extent of this selectivity would depend on the nature of the base, the electrophile, and the reaction conditions. While no data is available for this compound, studies on the diastereoselective synthesis of 2,3-disubstituted indolines have shown that the relative stereochemistry can be controlled through various synthetic strategies. researchgate.netmdpi.com

Enantioselective Synthetic Approaches to Chiral this compound

The synthesis of enantiomerically pure this compound would require an asymmetric synthetic strategy. Several general approaches for the enantioselective synthesis of 2-substituted indolines have been reported in the literature and could potentially be adapted for the synthesis of the target molecule.

These methods often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of key bond-forming reactions. Potential strategies could include:

Asymmetric Hydrogenation: The enantioselective hydrogenation of a corresponding 5-fluoro-2-phenyl-1H-indole precursor using a chiral transition metal catalyst.

Chiral Auxiliary-Mediated Cyclization: The use of a chiral auxiliary attached to the nitrogen of a suitable aniline (B41778) derivative, which would direct an intramolecular cyclization to form the indoline ring with high enantioselectivity.

Organocatalytic Reactions: The application of chiral organocatalysts to promote an enantioselective cyclization or functionalization reaction.

Table 2: Potential Enantioselective Synthetic Strategies for 2-Substituted Indolines

| Synthetic Strategy | Catalyst/Reagent | Key Transformation |

| Asymmetric Hydrogenation | Chiral Rhodium or Iridium complexes | Reduction of an indole or enamine precursor. |

| Asymmetric Friedel-Crafts Alkylation | Chiral Lewis acids | Intramolecular cyclization of an aniline derivative. |

| Organocatalytic Cyclization | Chiral Brønsted acids or amines | Enantioselective formation of the indoline ring. |

This table presents generalized strategies and is not specific to the synthesis of this compound.

Computational and Theoretical Investigations of this compound

Following an extensive search of publicly available scientific literature, no specific computational or theoretical studies focused solely on the chemical compound “this compound” could be located.

Therefore, it is not possible to provide detailed research findings, data tables, or in-depth analysis for the requested sections and subsections, which include:

Computational and Theoretical Investigations of 5 Fluoro 2 Phenylindoline

Conformational Analysis and Molecular Dynamics Simulations

While computational chemistry is a powerful tool for investigating molecular properties, and studies exist for related compounds such as various indole (B1671886) derivatives figshare.comnih.govresearchgate.net, 5-fluoro-2-oxindole researchgate.netnih.govfrontiersin.org, and other fluorinated heterocycles emerginginvestigators.org, the specific data for 5-Fluoro-2-phenylindoline is not present in the accessed research databases. The generation of scientifically accurate data for the outlined sections would necessitate original research involving specialized software and computational resources to perform the required calculations and simulations.

General Principles of the Requested Computational Methods:

For informational purposes, the methodologies requested in the outline are standard techniques in computational chemistry:

Density Functional Theory (DFT): A quantum mechanical modeling method used to investigate the electronic structure (the arrangement of electrons) of many-body systems, such as atoms and molecules. d-nb.infomdpi.com It is widely used to calculate properties like molecular energies, shapes, and vibrational frequencies. researchgate.net

Frontier Molecular Orbital (FMO) Theory: This theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The energy and symmetry of these orbitals are crucial for predicting the reactivity and mechanism of chemical reactions. youtube.comyoutube.com

Transition State Analysis and Energetic Profiling: Computational methods are employed to locate the transition state—the highest energy point along a reaction pathway. By calculating the energies of reactants, intermediates, transition states, and products, an energetic profile (or reaction coordinate diagram) can be constructed to understand the feasibility and kinetics of a reaction.

Conformational Analysis and Molecular Dynamics (MD) Simulations: These methods are used to explore the different spatial arrangements (conformations) of a molecule and their relative energies. nih.govsapub.org MD simulations model the physical movements of atoms and molecules over time, providing insights into conformational changes, stability, and interactions with other molecules, such as solvents or biological macromolecules. acs.org

Without specific studies on this compound, any attempt to populate the requested article sections would be speculative and would not adhere to the strict requirement of focusing solely on the target compound.

Derivatives and Structural Modifications of the 5 Fluoro 2 Phenylindoline Scaffold

Synthesis of Novel Analogs through Derivatization at C-1, C-2, C-3, and Benzene (B151609) Ring Positions

The nitrogen atom (C-1) of the indoline (B122111) ring is a primary site for derivatization, often to modulate the electronic properties of the heterocyclic system or to introduce functional groups for further reactions. A common strategy involves the protection of the nitrogen, for instance, with a phenylsulfonyl group. This modification is not merely for protection; it can also play a crucial role in directing subsequent reactions, such as regioselective lithiation, at other positions on the indoline scaffold.

The phenyl group at the C-2 position offers a broad canvas for introducing chemical diversity. Synthetic strategies often involve the coupling of a fluorinated indole (B1671886) precursor with variously substituted phenylboronic acids. Research has demonstrated the synthesis of analogs where a fluorine atom is introduced at the ortho-, meta-, and para- positions of this C-2 phenyl ring. These modifications are achieved through Suzuki-type coupling reactions, where commercially available fluorophenylboronic acids are reacted with the parent indole. The resulting analogs, such as those listed in the table below, retain the core 5-fluoro-2-phenylindoline structure but possess altered electronic and steric profiles due to the varied substitution on the C-2 phenyl ring.

| Compound ID | Substitution on C-2 Phenyl Group | Synthetic Precursors | Reaction Type |

| Analog 1 | ortho-Fluoro | 2-Phenylindole (B188600), 2-Fluorophenylboronic acid | Suzuki Coupling |

| Analog 2 | meta-Fluoro | 2-Phenylindole, 3-Fluorophenylboronic acid | Suzuki Coupling |

| Analog 3 | para-Fluoro | 2-Phenylindole, 4-Fluorophenylboronic acid | Suzuki Coupling |

This table illustrates examples of modifications made to the C-2 phenyl group.

Beyond the nitrogen and the C-2 substituent, the indoline ring itself presents opportunities for functionalization. The benzene portion of the scaffold can undergo regioselective C-H functionalization, although this can be challenging and may require the use of directing groups or a strategy involving initial reduction of the indole to an indoline, functionalization, and subsequent re-oxidation. Another approach to modifying the indoline ring system involves starting with differently fluorinated indole precursors. For example, positional isomers such as 4-fluoro, 6-fluoro, or 7-fluoro-indoles can be coupled with phenylboronic acid to yield the corresponding fluoro-2-phenylindole isomers, demonstrating that the fluorine atom can be strategically placed around the benzene ring of the core structure.

The indoline scaffold can be elaborated into more complex, rigid polycyclic fused systems. These structures are of significant interest as they are central architectures in many natural products and pharmaceuticals. A key strategy for their synthesis involves the dearomatization of indole precursors via cycloaddition reactions, which converts the planar aromatic molecule into a complex, stereoselective three-dimensional ring system.

Methods such as Zn(II)-catalyzed divergent synthesis allow for formal [3+2] and [4+2] cycloadditions of indoles with 1,2-diaza-1,3-dienes. The specific reaction pathway and the resulting polycyclic structure can be guided by the nature and type of substituents on the starting materials. Another approach involves Palladium/Norbornene (Pd/NBE) chemistry, which facilitates the construction of polycyclic N-alkylindolines through the amination of an aryl-norbornene-palladacycle intermediate using simple nitrogen sources like aliphatic amines. These methods provide efficient, atom-economical routes to novel fused indoline frameworks.

| Synthetic Strategy | Reactants | Product Type | Key Features |

| Zn(II)-Catalyzed Cycloaddition | Indoles, 1,2-Diaza-1,3-dienes | Tetrahydro-1H-pyridazino[3,4-b]indoles, Tetrahydropyrrolo[2,3-b]indoles | Substrate-guided divergent pathways ([4+2] vs. [3+2]) |

| Palladium/Norbornene Chemistry | Aryl halides, Norbornene, Aliphatic amines | Polycyclic N-alkylindolines | Ligand-free amination of a palladacycle intermediate |

This table summarizes key strategies for synthesizing polycyclic fused indoline scaffolds.

Impact of Fluorine Position on Scaffold Reactivity

In the context of nucleophilic aromatic substitution, a fluorine atom located meta to the point of substitution is activating, whereas a para-located fluorine can be slightly deactivating. Applying this to the this compound scaffold, the fluorine at C-5 is meta to the nitrogen atom (C-1) and ortho to C-6 and C-4. Its strong inductive withdrawal of electron density would be expected to influence the reactivity of these positions.

While direct comparative kinetic studies on this compound and its other positional isomers are not extensively detailed, the principles of fluorine's effects are well-established. For instance, in studies of fluorinated aziridines, fluorine substitution was found to dramatically increase reactivity toward nucleophilic attack by more than 10^11 times compared to the non-fluorinated parent compound, with the precise rate being dependent on the position and stereochemistry of the fluorine atoms. Similarly, the synthesis of various mono-fluoro 2-phenylindoles (e.g., 4-fluoro, 5-fluoro, 6-fluoro, 7-fluoro) as precursors for more complex molecules demonstrates that the position of fluorine influences the yield and feasibility of subsequent reactions, such as Michael additions. The choice of a specific fluoroindole isomer as a starting material is a critical consideration in a synthetic campaign, as the fluorine's position will dictate the electronic character and, consequently, the reactivity of the entire scaffold.

Electronic Effects of Fluorine on Reaction Pathways

The fluorine atom at the C-5 position of the indoline ring profoundly influences the molecule's electronic distribution and, consequently, its reaction pathways. This influence is primarily due to the dual nature of fluorine's electronic effects: a strong electron-withdrawing inductive effect (-I) and a moderate electron-donating mesomeric effect (+M).

The high electronegativity of fluorine pulls electron density away from the aromatic ring through the sigma bond framework (inductive effect). This effect generally deactivates the benzene portion of the indoline scaffold towards electrophilic aromatic substitution. However, the lone pairs on the fluorine atom can participate in resonance, donating electron density back into the pi-system (mesomeric effect), which directs incoming electrophiles to the ortho and para positions (relative to the fluorine atom).

Research on the enzymatic processing of substituted indole substrates highlights the unique electronic signature of the 5-fluoro substituent. In studies involving the Pictet-Spenglerase enzyme McbB, a 5-fluoro-substituted indole analogue was one of the few derivatives that the enzyme could process, whereas analogues with other strongly electron-withdrawing groups like chloro, bromo, or nitro were not accepted. This suggests that the specific balance of inductive and mesomeric effects of fluorine creates a unique electronic environment that is permissible for certain reaction pathways, distinguishing it from other halogens and highlighting the stringent electronic constraints of some chemical transformations.

Furthermore, studies on related 5-substituted indoline-2,3-dione (isatin) systems show that substitution at the C-5 position has a greater influence on the electron density and force constant of the amide portion of the five-membered ring compared to the ketone carbonyl group. The frequency of the in-phase carbonyl stretching is highly sensitive to the electronic properties of the C-5 substituent. This indicates that the electronic perturbation caused by the 5-fluoro group is transmitted throughout the heterocyclic core, affecting bond strengths and electron density, which are critical factors in determining reaction outcomes. The presence of fluorine can also promote planarity in certain derivatives due to favorable electronic effects and reduced steric repulsion, which can in turn affect molecular conformation and orbital overlap in various reactions.

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

The core principle of SAR involves synthesizing a library of analogues where specific positions on the molecule—such as the indoline nitrogen, various positions on the indoline aromatic ring, or the 2-phenyl ring—are systematically varied. The resulting changes in chemical properties, such as reactivity, stability, or spectroscopic characteristics, are then measured and analyzed to build a predictive model.

Exploration of Substituent Effects on Chemical Behavior

The chemical behavior of the this compound scaffold can be modulated by introducing additional substituents. The effects can be broadly categorized based on their placement on either the indoline ring or the 2-phenyl ring.

Substituents on the 2-Phenyl Ring: Modifications to the 2-phenyl ring offer a versatile method for fine-tuning the molecule's properties. The electronic nature of substituents (EDG vs. EWG) and their position (ortho, meta, para) can have significant consequences. For instance, SAR studies on N2-phenylguanines, which also feature a substituted phenyl ring, found that hydrophobic, electron-attracting groups in the meta position led to the most potent activity. Applying this principle to this compound, a trifluoromethyl group (-CF3) at the meta-position of the phenyl ring would strongly withdraw electron density, altering the charge distribution of the entire molecule.

The following table, adapted from research on α-glucosidase inhibitors based on the closely related 5-fluoro-2-oxindole scaffold, demonstrates how different substituents on a benzylidene moiety (analogous to the 2-phenyl group) affect a measured activity (IC50). This serves as a practical example of how substituent effects are quantified in SAR studies.

Data adapted from studies on 5-fluoro-2-oxindole derivatives to illustrate the principles of SAR. The substituent is on a benzylidene group at the 3-position of the oxindole (B195798) core.

This data illustrates that hydroxyl groups enhance activity compared to the parent compound, while halogen and alkyl groups tend to decrease it, providing clear directions for future modifications.

Rational Design of Derivatives for Specific Chemical Functions

Rational design is an intentional, structure-based approach to developing new molecules with predetermined functions. This strategy leverages the understanding gained from SAR studies to make targeted modifications to a lead scaffold. In the context of this compound, rational design could be employed to create derivatives tailored for roles in catalysis, materials science, or as specialized synthetic intermediates.

A clear example of the rational design process involves the merging of distinct molecular scaffolds to create a hybrid molecule with multi-target functions. For instance, researchers have successfully merged an indoline derivative, known for its anti-oxidative and anti-inflammatory properties, with a phenylethanolamine scaffold from another bioactive compound. This strategy resulted in a novel series of molecules designed to interact with multiple biological targets simultaneously.

Applying this logic to this compound for a specific chemical function, one could rationally design a derivative for use as an asymmetric catalyst. This might involve:

Installing a Chiral Auxiliary: A chiral group could be attached to the indoline nitrogen.

Adding a Coordinating Group: A substituent capable of coordinating to a metal, such as a pyridine (B92270) or phosphine (B1218219) group, could be installed on the 2-phenyl ring.

Tuning Electronic Properties: Additional substituents could be placed on the indoline ring to electronically tune the ligand's properties, thereby influencing the catalytic activity and stereoselectivity of the metal center it coordinates.

This approach moves beyond random screening by using established chemical principles to build complexity and function into the this compound core, demonstrating the power of rational design in creating molecules for specific, predetermined chemical applications.

Advanced Applications of 5 Fluoro 2 Phenylindoline and Its Derivatives in Chemical Science

Applications in Materials Chemistry

The unique electronic and photophysical properties of the indoline (B122111) scaffold, particularly when substituted with fluorine and phenyl groups, have positioned 5-fluoro-2-phenylindoline and its derivatives as promising candidates for advanced materials. These applications primarily leverage their tunable emission characteristics and charge-transport capabilities.

Design of Organic Light Emitting Diode (OLED) Materials

Derivatives of 2-phenylindole (B188600), a core structure closely related to this compound, have been investigated as host materials for phosphorescent organic light-emitting diodes (PhOLEDs). The design of these materials focuses on achieving high triplet energy levels, good thermal stability, and efficient charge transport to enable effective energy transfer to the phosphorescent guest emitter. researchgate.net

The introduction of different functional groups to the 2-phenylindole core allows for the tuning of its electronic and physical properties. For instance, carbazole (B46965) moieties have been incorporated to enhance hole-transporting properties and maintain a high triplet energy. The thermal, electrochemical, and photophysical properties of several 2-phenylindole derivatives have been characterized to assess their suitability as OLED host materials. researchgate.net

Below is a table summarizing the key properties of some 2-phenylindole derivatives investigated for OLED applications.

| Compound | Glass Transition Temperature (°C) | Ionization Potential (eV) | Triplet Energy (eV) |

| Derivative 1 | 57 | 5.45 - 5.88 | 2.88 - 3.04 |

| Derivative 2 | 134 | 5.45 - 5.88 | 2.88 - 3.04 |

Data compiled from studies on derivatives of carbazole and 2-phenylindole. researchgate.net

These compounds typically absorb electromagnetic radiation in the range of 200–375 nm and emit light in the 350–550 nm range. researchgate.net OLED devices fabricated using these materials as hosts for green emitters have demonstrated promising performance, with external quantum efficiencies reaching up to 2.9% without light out-coupling enhancement. researchgate.net The relatively low turn-on voltages and efficiency roll-offs observed in these devices highlight the potential of the 2-phenylindole scaffold in developing efficient OLEDs. researchgate.net Further functionalization of the this compound core is expected to yield materials with even more desirable characteristics for blue and other colored OLEDs. sci-hub.senih.gov

Photoelectrical Properties of Indoline Derivatives

The photoelectrical properties of indoline derivatives are largely governed by their molecular structure, particularly the arrangement of electron-donating and electron-accepting groups. Many high-performance organic electronic materials are based on a donor-π-acceptor (D-π-A) architecture, which facilitates intramolecular charge transfer upon photoexcitation. mdpi.comnih.gov Indole (B1671886) and its derivatives are often employed as the electron-donating component in these systems. mdpi.comnih.gov

The photophysical properties of indole derivatives can be systematically tuned by modifying the substituents. For example, the introduction of electron-withdrawing or electron-donating groups can shift the absorption and emission spectra. nih.gov Computational studies on indoline-based dyes with a D–A–π–A framework have been conducted to predict their optoelectronic properties and suitability for applications like dye-sensitized solar cells (DSSCs). osti.gov These studies calculate key parameters such as light absorption spectra, HOMO-LUMO gaps, and excited-state lifetimes to guide the rational design of more efficient materials. osti.gov

The table below presents a conceptual summary of how different structural modifications can influence the photoelectrical properties of indoline derivatives.

| Structural Modification | Effect on Photoelectrical Properties |

| Introduction of Electron-Withdrawing Groups | Red-shift in absorption and emission spectra |

| Introduction of Electron-Donating Groups | Blue-shift in absorption and emission spectra |

| Extension of π-Conjugated System | Enhanced light absorption and charge transport |

| D-π-A Architecture | Facilitated intramolecular charge transfer |

The inherent twisted geometry of some indole derivatives can also lead to interesting solid-state fluorescence and chromism. mdpi.comnih.gov Understanding these structure-property relationships is crucial for designing novel this compound derivatives with tailored photoelectrical properties for various optoelectronic applications.

Role in Probe Development for Biological Systems

The introduction of fluorine into the indoline structure provides a unique spectroscopic handle that can be exploited for developing probes for biological systems. The fluorine-19 (¹⁹F) nucleus has favorable properties for nuclear magnetic resonance (NMR) spectroscopy.

Fluorinated Indolines as ¹⁹F NMR Probes

¹⁹F NMR spectroscopy is a powerful tool in chemical biology due to the near-complete absence of fluorine in biological systems, which results in background-free spectra. nih.gov The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, leading to high sensitivity. Furthermore, the chemical shift of ¹⁹F is highly sensitive to its local electronic environment, making it an excellent probe for detecting subtle changes in molecular interactions and conformations. nih.govnih.gov

Fluorinated indolines, such as derivatives of this compound, can be designed as ¹⁹F NMR probes to study biological processes. These probes can be engineered to respond to specific biological stimuli, such as changes in pH, leading to a change in the ¹⁹F NMR signal. acs.org For example, spiropyran-based ratiometric ¹⁹F MRI probes have been developed where pH changes induce a conformational change, resulting in a large chemical shift variation. acs.org

The design of effective ¹⁹F NMR probes based on fluorinated indolines involves several key considerations, as summarized in the table below.

| Design Consideration | Rationale |

| Site-specific Fluorination | To place the ¹⁹F nucleus in a region sensitive to the biological event of interest. |

| Chemical Shift Sensitivity | The probe's chemical shift should change significantly upon interaction with the target or in response to environmental changes. |

| Biocompatibility | The probe should be non-toxic and stable in biological media. |

| Ratiometric Design | Incorporating a second, unresponsive fluorine signal can improve the accuracy of quantification. acs.org |

The development of such probes holds significant promise for non-invasive imaging and sensing in complex biological environments. acs.orgcfplus.cz

Catalysis and Organic Transformations

The indoline scaffold is a common motif in ligands used for transition metal-catalyzed reactions. The nitrogen atom of the indoline can coordinate to a metal center, and the substituents on the ring can be modified to tune the steric and electronic properties of the resulting catalyst.

Use as Ligands in Metal-Catalyzed Reactions

Derivatives of indoline have been successfully employed as ligands in a variety of metal-catalyzed transformations. For example, palladium catalysts bearing S,O-ligands have been used for the selective C-H olefination of indolines at the C5 position. nih.gov This type of reaction is valuable for the late-stage functionalization of complex molecules.

The coordination of an indoline-based ligand to a metal center can influence the reactivity and selectivity of the catalyst. The properties of the metal complex are strongly influenced by the ligand, allowing for the fine-tuning of the catalyst's performance for a specific transformation. researchgate.net For instance, chiral indoline-containing ligands can be used to induce enantioselectivity in reactions, leading to the formation of a single enantiomer of the product.

The table below provides examples of metal-catalyzed reactions where indoline-based ligands have been or could be applied.

| Reaction Type | Metal Catalyst | Role of Indoline Ligand |

| C-H Olefination | Palladium | Directing group and/or electronic modifier |

| Cross-Coupling Reactions | Nickel, Palladium | Stabilizing the metal center and influencing reactivity |

| Asymmetric Catalysis | Copper, Cobalt | Inducing enantioselectivity |

| Transfer Hydrogenation | Palladium, Platinum | Modulating the electronic properties of the metal complex |

The development of novel indoline-based ligands, including those derived from this compound, continues to be an active area of research. chiba-u.jp The ability to systematically modify the indoline scaffold makes it a versatile platform for designing next-generation catalysts for a wide range of organic transformations. nih.govmdpi.com

Application in Domino and Cascade Reactions

Domino and cascade reactions, which involve two or more bond-forming transformations in a single synthetic operation without isolating intermediates, represent a highly efficient and atom-economical approach to the synthesis of complex molecules. While specific examples detailing the use of this compound as a starting material in domino reactions are not extensively documented in publicly available literature, the broader class of 2-arylindoline derivatives is amenable to such transformations. These reactions often leverage the inherent reactivity of the indoline core to construct intricate molecular architectures.

Palladium-catalyzed domino reactions are particularly powerful for the synthesis and functionalization of indole and indoline derivatives. A plausible domino sequence for the synthesis of functionalized this compound derivatives could involve an initial intermolecular coupling followed by an intramolecular cyclization. For instance, a suitably substituted aniline (B41778) could undergo a palladium-catalyzed coupling with a vinyl or alkynyl partner, with the subsequent intramolecular reaction of the nitrogen nucleophile onto the newly introduced unsaturated bond, leading to the formation of the indoline ring. The presence of the fluorine at the 5-position is unlikely to impede such catalytic cycles and may even influence the regioselectivity of the reactions.

Visible-light-induced radical cascade reactions have also emerged as a mild and efficient method for the synthesis of functionalized pyrroloindolines. This approach could be adapted for derivatives of this compound. A hypothetical cascade could be initiated by the photochemically generated radical addition to an appropriately functionalized N-allyl-2-bromo-4-fluoroaniline derivative. The resulting radical could then undergo an intramolecular cyclization onto the phenyl ring, followed by a subsequent reaction to construct the desired indoline scaffold in a single, light-driven step.

The following table summarizes hypothetical domino reaction strategies that could be applied to the synthesis of this compound derivatives, based on established methodologies for related indole and indoline systems.

| Reaction Type | Catalyst/Initiator | Key Steps | Potential Product |

| Palladium-Catalyzed Domino | Pd(0) or Pd(II) complexes | Buchwald-Hartwig coupling followed by intramolecular nucleophilic addition. | Functionalized this compound derivatives. |

| Visible-Light-Induced Radical Cascade | Photoredox catalyst (e.g., Ru(bpy)₃²⁺ or Ir complexes) | Radical addition, intramolecular cyclization, and subsequent functionalization. | Complex polycyclic systems containing the this compound core. |

| Metal-Free Cascade | Base or organocatalyst | Michael addition, intramolecular Sₙ2 reaction, and aromatization. | Highly functionalized indolizine-fused this compound analogues. |

Bio-Inspired Chemical Synthesis

Bio-inspired synthesis seeks to mimic nature's strategies for constructing complex molecules, often employing enzymatic or chemo-enzymatic methods under mild conditions. The synthesis of indole and indoline alkaloids in nature provides a rich source of inspiration for developing novel synthetic routes.

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes can catalyze reactions with high enantio- and regioselectivity, often under mild, aqueous conditions. For the synthesis of indoline derivatives, several biocatalytic approaches have been explored.

Engineered enzymes, particularly those from the cytochrome P450 family (P411 variants), have been developed to catalyze intramolecular C(sp³)–H amination reactions. This approach allows for the direct conversion of an alkyl chain into a heterocyclic ring system. A hypothetical biocatalytic synthesis of a this compound precursor could involve an engineered P411 enzyme that selectively catalyzes the insertion of a nitrene, generated from an azide (B81097) precursor, into a C-H bond of a substituted aniline derivative to form the indoline ring. This method could provide access to chiral this compound derivatives with high enantiomeric excess.

Another biocatalytic strategy involves the use of monoamine oxidases (MAOs). For instance, MAO-N has been utilized in the synthesis of indoles from indolines. This enzymatic oxidation could be employed in a chemo-enzymatic sequence where a chemically synthesized this compound is selectively functionalized or converted to the corresponding indole derivative under mild enzymatic conditions.

The following table outlines potential biocatalytic approaches for the synthesis and modification of indoline derivatives, which could be conceptually applied to this compound.

| Enzyme Class | Reaction Type | Substrate | Potential Product |

| Engineered Cytochrome P450 (P411) | Intramolecular C-H Amination | Substituted aniline with an alkyl azide side chain. | Chiral this compound precursor. |

| Monoamine Oxidase (MAO-N) | Oxidation | This compound | 5-Fluoro-2-phenylindole. |

| Imine Reductases | Reductive Amination | Amino-ketone or amino-aldehyde precursor. | Chiral functionalized indoline derivatives. |

| Thiamine-Diphosphate (ThDP)-dependent enzymes | Carboligation | Indole-3-pyruvate derivatives. | Acyloin derivatives of indolines. |

These bio-inspired and biocatalytic methods hold significant promise for the sustainable and selective synthesis of this compound and its derivatives, offering pathways to novel compounds with potentially enhanced biological activities.

Future Directions and Research Gaps

Development of Novel and Efficient Synthetic Routes

The synthesis of indole (B1671886) derivatives is a well-established field, yet there remains a need for more efficient and versatile methods, particularly for specifically substituted compounds like 5-Fluoro-2-phenylindoline. Current synthetic strategies for similar 5-substituted indoles can require high temperatures and long reaction times. luc.edu Future research could focus on developing novel catalytic systems, such as those employing transition metals, to facilitate the synthesis under milder conditions and with higher yields. The exploration of one-pot reactions, where multiple synthetic steps are combined without isolating intermediates, could also significantly streamline the production of this compound and its derivatives. luc.edu

Furthermore, the development of synthetic routes that allow for the late-stage introduction of the fluorine atom would be highly valuable. This approach would enable the synthesis of a diverse range of analogues from a common intermediate, facilitating structure-activity relationship studies.

Advanced Spectroscopic and Structural Characterization Techniques

A thorough understanding of the three-dimensional structure and electronic properties of this compound is crucial for predicting its reactivity and biological interactions. While standard techniques like NMR and mass spectrometry provide essential information, advanced methods can offer deeper insights.

Future research should leverage techniques such as two-dimensional NMR spectroscopy to unambiguously assign all proton and carbon signals, providing detailed information about the molecule's connectivity. X-ray crystallography could be employed to determine the precise solid-state structure, revealing bond lengths, bond angles, and intermolecular interactions. nih.gov Computational methods, such as Density Functional Theory (DFT), can complement experimental data by providing insights into the molecule's electronic structure and conformational preferences.

Integration of Artificial Intelligence and Machine Learning in Research

Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools in chemical research and drug discovery. drugpatentwatch.com These technologies can be applied to accelerate the research and development of this compound in several ways.

ML models could be trained on existing data for indole derivatives to predict the biological activities, physicochemical properties, and potential toxicities of novel this compound analogues. researchgate.net This in silico screening can help prioritize the synthesis of the most promising compounds. drugpatentwatch.com AI algorithms can also be used to design novel synthetic routes by analyzing vast reaction databases and predicting the outcomes of potential chemical transformations. researchgate.net Furthermore, generative chemistry models can propose entirely new molecular structures based on desired properties, potentially leading to the discovery of this compound derivatives with enhanced efficacy for various applications. drugpatentwatch.com

| Research Area | Potential AI/ML Application | Desired Outcome |

| Synthesis | Retrosynthetic analysis and reaction outcome prediction. | More efficient and novel synthetic routes. |

| Properties | Prediction of physicochemical and biological properties. | Prioritization of candidate molecules for synthesis. |

| Discovery | Generative models for de novo molecular design. | Identification of novel derivatives with improved functions. |

Exploration of Undiscovered Reactivity Pathways and Functionalizations

The reactivity of the indoline (B122111) core is rich and offers numerous possibilities for functionalization. The presence of the fluorine atom and the phenyl group in this compound influences its electronic properties and, consequently, its reactivity.

Future research should explore the derivatization of the indoline nitrogen. The N-H bond can be functionalized through alkylation, acylation, or arylation to introduce a wide range of substituents, which could modulate the compound's properties. Furthermore, the aromatic rings of both the indoline core and the phenyl substituent are potential sites for electrophilic substitution reactions, allowing for the introduction of additional functional groups. The exploration of metal-catalyzed cross-coupling reactions could also open up new avenues for creating carbon-carbon and carbon-heteroatom bonds at various positions on the molecule. nih.gov A deeper understanding of these reactivity pathways will enable the creation of a diverse library of this compound derivatives for further investigation.

Q & A

Q. What controls are essential when evaluating this compound’s role as a fluorophore in cellular imaging?

- Methodological Answer : Include negative controls (e.g., non-fluorinated analogue), autofluorescence controls (untreated cells), and photobleaching calibration. Validate specificity via knockout cell lines or competitive inhibition. Use confocal microscopy with spectral unmixing to distinguish signal from background .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.